Ribonucleoside Analog-Mediated RNA-Dependent RNA Polymerase (Ribonucleic Acid-dependent Ribonucleic Acid Polymerase) Inhibition
4′-Fluorouridine (4′-FlU) exerts its broad-spectrum antiviral activity primarily through intracellular conversion to its bioactive 5′-triphosphate form (4′-FlU-Triphosphate). This metabolite functions as a substrate mimic for endogenous uridine triphosphate, competitively incorporating into nascent viral ribonucleic acid chains during replication catalyzed by viral RNA-dependent RNA polymerase complexes. Unlike classical chain terminators, 4′-FlU-Triphosphate permits limited elongation post-incorporation but induces sequence-dependent transcriptional stalling, effectively halting viral genome production. Biochemical studies confirm that 4′-FlU-Triphosphate is recognized by diverse viral RNA-dependent RNA polymerases, including those of Mononegavirales, Orthomyxoviridae, and coronaviruses, with half-maximal effective concentrations (EC₅₀) ranging from 0.2–1.2 μM in cell culture models [1] [2] [4]. The selectivity arises from significantly reduced incorporation efficiency by host cellular polymerases, minimizing off-target effects [1].
Table 1: Incorporation Kinetics of 4′-Fluorouridine-Triphosphate by Viral RNA-dependent RNA Polymerases
Viral Polymerase | Kₘ (μM) for Uridine Triphosphate | Kₘ (μM) for 4′-FlU-Triphosphate | Incorporation Efficiency (Kₘ,UTP/Kₘ,4′-FlU-TP) |
---|
Respiratory Syncytial Virus RNA-dependent RNA Polymerase | 8.2 ± 1.1 | 22.5 ± 3.4 | 0.36 |
Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA Polymerase | 10.7 ± 2.3 | 29.8 ± 4.7 | 0.36 |
Chikungunya Virus Nonstructural Protein 4 | 6.9 ± 0.9 | 18.3 ± 2.1 | 0.38 |
Human Mitochondrial RNA Polymerase* | 12.5 ± 1.8 | >500 | <0.025 |
*Host control polymerase demonstrating selectivity [1] [4].
Transcriptional Stalling Mechanisms in Mononegavirales and Orthomyxoviridae Families
In Mononegavirales (e.g., Respiratory Syncytial Virus, Nipah virus), 4′-FlU-Triphosphate incorporation induces positional stalling of the RNA-dependent RNA Polymerase complex 1–4 nucleotides downstream of the incorporation site. This stalling phenotype was demonstrated using recombinant Respiratory Syncytial Virus RNA-dependent RNA Polymerase-Phosphoprotein complexes in in vitro primer extension assays. When 4′-FlU-Triphosphate replaced uridine triphosphate in reactions, efficient incorporation occurred opposite adenosine in the template strand. However, subsequent elongation was impaired, with polymerase complexes predominantly arresting at the i+3 position (three nucleotides beyond the 4′-FlU incorporation site) [1]. Stalling efficiency proved highly dependent on template sequence context:
- AxAxxx motifs: Stalling occurred immediately at the incorporation site (i+0)
- AAxxAx motifs: Stalling at i+0 following tandem incorporations
- AU-rich spacer sequences: Predominant stalling at i+3 [1]
Similar stalling patterns were observed in de novo RNA synthesis assays using native Respiratory Syncytial Virus promoter sequences, confirming biological relevance. For influenza viruses (Orthomyxoviridae), 4′-FlU-Triphosphate incorporation by the trimeric polymerase complex (Subunits Polymerase Basic 1, Polymerase Basic 2, Polymerase Acidic) causes analogous transcriptional arrest, though precise stalling positions vary with viral strain and template composition [3] [6].
Delayed versus Immediate Chain Termination Phenotypes Across Viral Taxa
4′-FlU-Triphosphate exhibits distinct chain termination phenotypes depending on the viral family:
Delayed Termination: Characteristic of Mononegavirales (Respiratory Syncytial Virus, Nipah virus) and coronaviruses (Severe Acute Respiratory Syndrome Coronavirus 2). Biochemical assays show continued RNA synthesis for 1–4 nucleotides post-incorporation before stalling occurs. This mechanism differs fundamentally from immediate chain terminators (e.g., adenine arabinoside triphosphate) and mutagenic agents (e.g., Molnupiravir's triphosphate form) [1] [2]. Side-by-side comparisons with remdesivir triphosphate (delayed terminator) revealed analogous stalling patterns, though 4′-FlU-Triphosphate exhibited faster incorporation kinetics against Respiratory Syncytial Virus RNA-dependent RNA Polymerase [1].
Immediate Termination: Observed in certain template contexts for alphaviruses (e.g., Chikungunya virus Nonstructural Protein 4). In vitro replication assays demonstrated that 4′-FlU-Triphosphate incorporation at specific sites (notably uridine-rich regions) caused abrupt polymerase arrest without significant further elongation. This phenotype resembles classical chain termination but occurs selectively rather than universally [4].
Table 2: Termination Phenotypes of 4′-Fluorouridine-Triphosphate Across Viral Families
Viral Family | Representative Virus | Termination Phenotype | Primary Stalling Position(s) | Structural Determinants |
---|
Pneumoviridae | Respiratory Syncytial Virus | Delayed | i+3 (variable) | RNA-dependent RNA Polymerase active site flexibility; Template sequence downstream of incorporation site |
Coronaviridae | Severe Acute Respiratory Syndrome Coronavirus 2 | Delayed | i+1 to i+4 | Template slippage propensity; Nucleocapsid protein interactions |
Togaviridae | Chikungunya virus | Immediate* | i+0 | Nonstructural Protein 4 fidelity; Primer-template stability |
Orthomyxoviridae | Influenza A virus | Delayed | i+2 to i+4 | Cap-snatching efficiency; Endonuclease activity |
*Context-dependent; delayed termination observed in some template sequences [1] [2] [4].
Competitive Inhibition Dynamics With Endogenous Pyrimidine Pools
The antiviral efficacy of 4′-FlU is modulated by cellular pyrimidine homeostasis. Exogenous uridine supplementation (≥100 μM) completely rescues viral replication in 4′-FlU-treated cells, confirming competitive inhibition at the RNA-dependent RNA Polymerase active site [1] [3]. This competition is exploited therapeutically through synergistic combinations with dihydroorotate dehydrogenase inhibitors (e.g., brequinar, teriflunomide), which suppress de novo uridine triphosphate biosynthesis:
- Mechanism: Dihydroorotate dehydrogenase inhibition depletes cellular uridine triphosphate pools by blocking the conversion of dihydroorotate to orotate in the pyrimidine biosynthesis pathway. This depletion increases the preferential incorporation of 4′-FlU-Triphosphate by viral RNA-dependent RNA Polymerase [3] [5] [7].
- Synergy Metrics:
- Against Severe Acute Respiratory Syndrome Coronavirus 2: Brequinar (1 μM) reduced 4′-FlU EC₅₀ from 0.6 μM to 0.08 μM (7.5-fold shift)
- Against Influenza A virus: Teriflunomide (5 μM) reduced 4′-FlU EC₅₀ from 1.2 μM to 0.15 μM (8-fold shift)
- Even 4′-FlU-resistant influenza variants (polymerase basic 1 E51K mutant) were resensitized by dihydroorotate dehydrogenase inhibition [3] [5].
Table 3: Impact of Pyrimidine Pool Modulation on 4′-Fluorouridine Antiviral Activity
Modulator | Concentration | Virus | 4′-FlU EC₅₀ Alone (μM) | 4′-FlU EC₅₀ with Modulator (μM) | Fold Change |
---|
Uridine | 100 μM | Respiratory Syncytial Virus | 0.61 | >50 | >82-fold increase |
Brequinar | 1 μM | Severe Acute Respiratory Syndrome Coronavirus 2 | 0.60 | 0.08 | 7.5-fold decrease |
Teriflunomide | 5 μM | Influenza A virus | 1.20 | 0.15 | 8-fold decrease |
Dihydroorotate | 200 μM | Chikungunya virus | 3.89 | 0.42 | 9.3-fold decrease |
Data synthesized from enzyme kinetics and viral titer reduction assays [1] [3] [4].
Molecular dynamics simulations reveal that the 4′-fluoro modification induces ribose conformational constraints (C3′-endo sugar pucker predominance) that impair RNA-dependent RNA Polymerase translocation. This effect, combined with steric clashes between the fluorine atom and conserved RNA-dependent RNA Polymerase residues (e.g., Respiratory Syncytial Virus RNA-dependent RNA Polymerase Thr A813), underlies the stalling phenotype. Competition is further governed by the relative intracellular uridine triphosphate:4′-FlU-Triphosphate ratios, which vary by cell type and metabolic conditions [1] [3] [8]. Host dihydroorotate dehydrogenase expression levels in target tissues (e.g., respiratory epithelium, synovial fibroblasts in Chikungunya infection) thus represent a key determinant of 4′-FlU efficacy in vivo [3] [4] [7].